Triazoxide

Catalog No.
S595078
CAS No.
72459-58-6
M.F
C10H6ClN5O
M. Wt
247.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazoxide

CAS Number

72459-58-6

Product Name

Triazoxide

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

Solubility

1.37e-04 M

Synonyms

7-Chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-Oxide

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]

Triazoxid, also known as 1,2,3-triazole 1-oxide, refers to a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms, with one of the nitrogen atoms attached to an oxygen atom. This specific structural motif has attracted significant interest in scientific research due to its remarkable potential in medicinal chemistry.

Diverse Biological Activities:

Studies have revealed that triazoxid derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery. These activities include:

  • Antimicrobial properties: Triazoxid derivatives have demonstrated effectiveness against various bacteria, fungi, and parasites.
  • Anticancer potential: Research suggests that triazoxid derivatives possess antiproliferative and cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory and analgesic properties: Some triazoxid derivatives have shown promising anti-inflammatory and analgesic properties in animal models.

Advantages for Drug Development:

Several factors contribute to the appeal of triazoxid derivatives in drug development:

  • Chemical versatility: The triazoxid scaffold allows for the introduction of various functional groups, enabling the creation of diverse derivatives with specific properties.
  • Good biocompatibility: Studies suggest that certain triazoxid derivatives exhibit good biocompatibility, reducing the risk of adverse effects.
  • Synthetic accessibility: Various synthetic methods exist for the preparation of triazoxid derivatives, making them readily available for research and development.

Triazoxide is a chemical compound classified as a member of the benzotriazine family, specifically 1,2,4-benzotriazine 1-oxide. Its chemical formula is C₁₀H₆ClN₅O, and it is characterized by a chlorine substitution at position 7 and a 1H-imidazol-1-yl group attached to the benzene ring. Triazoxide primarily functions as a fungicide, particularly effective against seed-borne pathogens such as Pyrenophora graminea and Pyrenophora teres in barley crops .

The exact mechanism of Triazoxide's fungicidal action is not fully elucidated, but it is believed to interfere with fungal cell membrane biosynthesis []. The imidazole moiety might play a role in disrupting the synthesis of ergosterol, a vital component of fungal cell membranes [].

Triazoxide is classified as a hazardous material [].

  • Acute toxicity: It is harmful if swallowed or inhaled [].
  • Environmental impact: While considered relatively stable in soil, potential effects on non-target organisms require further investigation [].
Due to its structural properties. It is known to participate in:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles.
  • Oxidation reactions: The 1-oxide group can be oxidized further under specific conditions.
  • Complexation: Triazoxide can form complexes with metals, which may enhance its biological activity or alter its properties .

Triazoxide can be synthesized through several methods, including:

  • Condensation reactions: Combining appropriate precursors under acidic or basic conditions.
  • Cyclization processes: Forming the triazine ring through cyclization of substituted phenolic compounds.
  • Chlorination: Introducing chlorine into the structure via chlorination reactions under controlled conditions.

These methods allow for the modification of triazoxide's structure to enhance its efficacy or alter its properties for specific applications .

Triazoxide is primarily used in agriculture as a fungicide, particularly for seed treatments. Its applications include:

  • Control of seed-borne diseases in barley.
  • Use as a protective agent against fungal infections in various crops.
  • Potential research applications in studying fungal resistance mechanisms and developing new agricultural chemicals .

Research on triazoxide has indicated interactions with various biological systems:

  • Synergistic effects: Studies have shown that triazoxide can enhance the efficacy of other fungicides when used in combination.
  • Toxicological assessments: Interaction studies have highlighted potential toxicity risks associated with ingestion or inhalation, necessitating careful handling and application practices .

Triazoxide shares similarities with several other compounds within the benzotriazine class and related fungicides. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
TriazoxideC₁₀H₆ClN₅OFungicideContact action; effective against specific fungi
BenzothiadiazoleC₉H₇ClN₂SFungicideSystemic action; broader spectrum of activity
AzoxystrobinC₁₈H₁₈ClN₃O₄FungicideBroad-spectrum; inhibits mitochondrial respiration
PropiconazoleC₁₄H₁₈ClN₃OFungicideSystemic; inhibits ergosterol biosynthesis

Triazoxide's unique position lies in its specific action against certain fungi and its structure that allows for targeted applications without systemic uptake .

XLogP3

0.9

LogP

2.04 (LogP)

Melting Point

182.0 °C

UNII

1C2N58DT4P

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.25e-09 mmHg

Pictograms

Acute Toxic

Acute Toxic

Other CAS

72459-58-6

Wikipedia

Triazoxide

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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